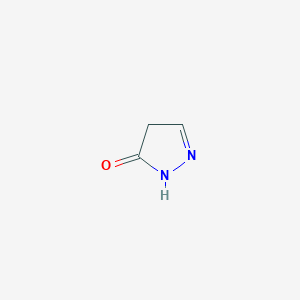

1H-Pyrazol-5(4H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dihydropyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O/c6-3-1-2-4-5-3/h2H,1H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHUHDUEXWHZMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=NNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00311547 | |

| Record name | 1H-Pyrazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00311547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137-44-0 | |

| Record name | 5-Pyrazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazol-5(4H)-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00311547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-1H-pyrazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-PYRAZOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W43TJN4CTB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one: A Comprehensive Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 3-methyl-1H-pyrazol-5(4H)-one, a pivotal heterocyclic scaffold in medicinal chemistry. The synthesis is achieved through the condensation reaction of ethyl acetoacetate and hydrazine hydrate, a classic example of the Knorr pyrazole synthesis. This document offers a detailed mechanistic elucidation, a step-by-step experimental protocol with justifications for each procedural choice, and a discussion on the tautomeric nature of the final product. Furthermore, it presents key analytical data and highlights the significance of this compound as a versatile building block in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this fundamental synthetic transformation.

Introduction: The Enduring Significance of the Pyrazolone Core

The pyrazolone ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous established and investigational drugs.[1][2] Its derivatives exhibit a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and antitumor properties.[3][4] The compound 3-methyl-1H-pyrazol-5(4H)-one, also known as 3-methyl-5-pyrazolone, is a foundational building block for the synthesis of a diverse array of more complex pharmaceutical agents.[2][5] Its straightforward and efficient synthesis from readily available starting materials makes it a cornerstone in drug discovery and development programs. This guide will provide a thorough examination of its synthesis from ethyl acetoacetate and hydrazine hydrate, a reaction that has been a staple in heterocyclic chemistry for over a century.

Mechanistic Insights: The Knorr Pyrazole Synthesis

The synthesis of 3-methyl-1H-pyrazol-5(4H)-one from ethyl acetoacetate and hydrazine is a classic illustration of the Knorr pyrazole synthesis.[6][7][8] This reaction involves the condensation of a 1,3-dicarbonyl compound (ethyl acetoacetate) with a hydrazine derivative. The generally accepted mechanism proceeds through a series of nucleophilic attack and dehydration steps.

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine hydrate on the more electrophilic ketone carbonyl of ethyl acetoacetate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the ester carbonyl, leading to the elimination of ethanol and the formation of the stable five-membered pyrazolone ring.[9] While the reaction can be performed without a catalyst, it is often facilitated by a weak acid.[9]

Diagram 1: Reaction Mechanism of 3-Methyl-1H-pyrazol-5(4H)-one Synthesis

Caption: A simplified representation of the Knorr pyrazole synthesis mechanism.

Experimental Protocol: A Self-Validating System

The following protocol is a robust and reproducible method for the synthesis of 3-methyl-1H-pyrazol-5(4H)-one. The rationale behind each step is provided to ensure a thorough understanding of the experimental design.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |

| Ethyl Acetoacetate | 130.14 | 0.1 | ~12.8 mL |

| Hydrazine Hydrate (~64% Hydrazine) | 50.06 | 0.12 | ~6.0 mL |

| Ethanol (Absolute) | 46.07 | - | 40 mL |

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 40 mL of absolute ethanol.

-

Rationale: Ethanol serves as a suitable solvent that dissolves both reactants and facilitates a homogenous reaction mixture. The reflux condenser prevents the loss of volatile solvent and reactants during heating.

-

-

Addition of Reactants: To the ethanol, add 0.1 mol of ethyl acetoacetate. Begin stirring the solution. Slowly, add 0.12 mol of hydrazine hydrate dropwise to the stirred solution.

-

Rationale: A slight excess of hydrazine hydrate (1.2 equivalents) is used to ensure the complete consumption of the limiting reagent, ethyl acetoacetate, thereby maximizing the yield.[10] The dropwise addition helps to control the initial exothermic reaction.

-

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (approximately 80°C) and maintain this temperature for 3 hours with continuous stirring.[10]

-

Rationale: Heating the reaction mixture provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe. A 3-hour reflux period is generally sufficient for this transformation.

-

-

Crystallization and Isolation: After the reflux period, cool the reaction mixture to room temperature, and then place it in an ice bath for 30-60 minutes to induce crystallization.

-

Rationale: The product, 3-methyl-1H-pyrazol-5(4H)-one, has lower solubility in cold ethanol, which promotes its precipitation from the solution.

-

-

Filtration and Washing: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol.

-

Rationale: Vacuum filtration is an efficient method for separating the solid product from the liquid reaction mixture. Washing with cold ethanol removes any soluble impurities without significantly dissolving the desired product.

-

-

Drying and Characterization: Dry the product in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved. The expected yield is typically high, often exceeding 80%.[10][11] The product can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Diagram 2: Experimental Workflow for Synthesis

Caption: A flowchart illustrating the key steps in the synthesis of 3-methyl-1H-pyrazol-5(4H)-one.

Tautomerism: A Key Structural Feature

An important characteristic of 3-methyl-1H-pyrazol-5(4H)-one is its existence in different tautomeric forms.[12][13] The three principal tautomers are the CH-form (4,5-dihydro), the OH-form (5-hydroxy), and the NH-form (3-hydroxy). In the solid state and in solution, an equilibrium exists between these forms. The keto (CH) form is often the most stable and is the one typically depicted.[9] However, the enol (OH) form can be significant and its presence can influence the reactivity of the molecule, particularly in subsequent derivatization reactions.[14]

Analytical Data and Characterization

The identity and purity of the synthesized 3-methyl-1H-pyrazol-5(4H)-one should be confirmed through various analytical techniques.

| Parameter | Expected Value | Reference |

| Melting Point | 222-225 °C | [11] |

| ¹H NMR (DMSO-d₆, δ ppm) | ||

| -CH₃ | ~2.1 | [11] |

| -CH₂- | ~3.2 | |

| -NH- | ~5.2 (CH-form), ~9.5 & ~11.5 (NH-form) | [11] |

| IR (KBr, cm⁻¹) | ||

| N-H stretch | ~3350 | [3] |

| C=O stretch | ~1740 | [3] |

| C=N stretch | ~1600 | |

| Mass Spectrum (m/z) | 98 (M⁺) | [11] |

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.

Safety Considerations: Handling Hydrazine Hydrate

Hydrazine hydrate is a corrosive and toxic substance that must be handled with appropriate safety precautions.[15][16][17] It is crucial to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16][18] Avoid inhalation of vapors and direct contact with skin and eyes.[15] In case of a spill, it should be absorbed with an inert material and disposed of as hazardous waste.[15]

Conclusion: A Versatile Intermediate for Future Discoveries

The synthesis of 3-methyl-1H-pyrazol-5(4H)-one from ethyl acetoacetate and hydrazine hydrate is a highly efficient and reliable method for producing a key intermediate in drug discovery. Its straightforward preparation, coupled with the diverse reactivity of the pyrazolone ring, ensures its continued importance in the development of novel therapeutic agents. A thorough understanding of its synthesis, mechanism, and chemical properties, as outlined in this guide, is essential for any researcher working in the field of medicinal chemistry.

References

-

Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Bangladesh Journals Online. [Link]

-

Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]

-

Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

-

Knorr pyrazole synthesis. Name-Reaction.com. [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

-

Hydrazine Hydrate. Lanxess. [Link]

-

Practical Hydrazine Hydrate Safety. Reddit. [Link]

-

Knorr Pyrazole Synthesis. Chem Help ASAP. [Link]

-

Hydrazine Standard Operating Procedure Template. Environmental Health & Safety, University of New Mexico. [Link]

-

Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

-

Hydrazine. UC Santa Barbara Environmental Health & Safety. [Link]

-

Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. [Link]

-

One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. ResearchGate. [Link]

-

The Crucial Role of 3-Methyl-5-Pyrazolone in Pharma and Agrochemicals. LinkedIn. [Link]

-

A plausible mechanism for the one-pot four-component reaction of ethyl... ResearchGate. [Link]

-

Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: How To Avoid O-Acylation. ACS Publications. [Link]

-

(a) Possible tautomers of 3‐methyl‐1‐phenyl‐1H‐pyrazol‐5(4H)‐one 1 a... ResearchGate. [Link]

-

Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Natural Sciences Publishing. [Link]

-

Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Research Square. [Link]

-

2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. [Link]

-

Study on Synthesis of 3-Methyl-5-pyrazolone. Semantic Scholar. [Link]

-

Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. RSIS International. [Link]

-

Tautomerism in 4-substituted 1-phenyl-3-methyl-pyrazolin-5-ones-a theoretical ab initio and 13 C NMR study. ResearchGate. [Link]

-

An oximino tautomer of 1-n-decyl-4-hydroxyimino-3-methyl-1H-pyrazol-5(4H)-one. ResearchGate. [Link]

-

Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. PubMed. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. jmchemsci.com [jmchemsci.com]

- 4. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]

- 5. Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 7. jk-sci.com [jk-sci.com]

- 8. name-reaction.com [name-reaction.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. Study on Synthesis of 3-Methyl-5-pyrazolone | Semantic Scholar [semanticscholar.org]

- 11. banglajol.info [banglajol.info]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. files.dep.state.pa.us [files.dep.state.pa.us]

- 16. ehs.unm.edu [ehs.unm.edu]

- 17. ehs.ucsb.edu [ehs.ucsb.edu]

- 18. reddit.com [reddit.com]

Tautomeric Equilibrium in 1H-Pyrazol-5(4H)-one Derivatives: A Comprehensive Technical Guide for Drug Discovery and Development

Introduction: The Significance of Prototropic Shift in Pyrazolone Scaffolds

1H-Pyrazol-5(4H)-one derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, agrochemicals, and dyes.[1][2] Their prevalence stems from their synthetic accessibility and diverse biological activities, including analgesic, anti-inflammatory, and neuroprotective effects.[2][3] A critical, yet often overlooked, aspect of their chemistry is the phenomenon of prototropic tautomerism—a dynamic equilibrium between structural isomers that differ in the location of a proton.[1][4] This seemingly subtle intramolecular shift has profound implications for a molecule's physicochemical properties, including its lipophilicity, acidity (pKa), hydrogen bonding capacity, and ultimately, its pharmacokinetic and pharmacodynamic profile.[3] Understanding and controlling this tautomeric landscape is therefore not merely an academic exercise but a crucial step in rational drug design and development.

This guide provides an in-depth exploration of the tautomerism in this compound derivatives, offering field-proven insights into the factors governing the equilibrium and the analytical techniques required for its characterization.

The Tautomeric Forms: A Dynamic Interplay of CH, OH, and NH Isomers

Derivatives of this compound can exist in three primary tautomeric forms, creating a dynamic equilibrium in solution.[1][5][6] The predominance of any single tautomer is not fixed but is rather a delicate balance influenced by the molecule's substitution pattern and its surrounding environment.

-

The CH Form (Keto Form): Formally named 2,4-dihydro-3H-pyrazol-3-one, this tautomer is characterized by a methylene group at the C4 position of the pyrazolone ring.[1][2]

-

The OH Form (Enol Form): Referred to as 1H-pyrazol-5-ol, this aromatic tautomer features a hydroxyl group at the C5 position.[1][7]

-

The NH Form (Amine Form): Known as 1,2-dihydro-3H-pyrazol-3-one, this form is characterized by a proton on one of the ring nitrogen atoms and an exocyclic double bond.[1][4][7]

The interplay between these forms is a classic example of keto-enol tautomerism, with the NH form adding another layer of complexity.[8][9]

Caption: Prototropic tautomeric equilibrium in this compound derivatives.

Governing the Equilibrium: The Decisive Role of Solvents and Substituents

The position of the tautomeric equilibrium is highly sensitive to both the surrounding solvent and the electronic nature of the substituents on the pyrazolone ring. Manipulating these factors allows for a degree of control over the predominant tautomeric form, which can be leveraged in drug design.

Solvent Effects: A Polarity-Driven Shift

The polarity and hydrogen-bonding capability of the solvent play a pivotal role in stabilizing or destabilizing different tautomers.[5]

-

Apolar Solvents (e.g., Chloroform, Benzene): In nonpolar environments, the CH (keto) form is often the most prevalent.[5] Some studies have shown that in nonpolar solvents, the OH (enol) form can dominate through the formation of intermolecularly hydrogen-bonded dimers.[4]

-

Polar Aprotic Solvents (e.g., DMSO, THF): In these solvents, a mixture of the OH and NH forms is typically observed, existing in a dynamic equilibrium.[5] The strong hydrogen bond acceptor nature of solvents like DMSO can disrupt intermolecular hydrogen bonds, favoring monomeric species.[4]

-

Polar Protic Solvents (e.g., Methanol, Water): The presence of labile protons in these solvents can further complicate the equilibrium, with evidence suggesting that the keto and enol forms are often present.[10] Water, in particular, can facilitate proton transfer, lowering the energetic barrier between tautomers.[11]

| Solvent | Predominant Tautomer(s) | Rationale |

| Chloroform (CDCl₃) | CH form often observed[2][5] | Low polarity favors the less polar keto form. |

| DMSO-d₆ | Mixture of OH and NH forms[2][5] | Polar aprotic nature stabilizes the more polar tautomers. |

| Benzene-d₆ | CH form or OH-dimers[4][12] | Apolar environment; self-association can favor the enol form. |

| Methanol-d₄ | Keto and Enol forms often present[10] | Protic nature can facilitate interconversion and stabilize both forms. |

Substituent Effects: Electronic Tuning of Tautomeric Preference

The electronic properties of substituents on the pyrazole ring can significantly influence the relative stability of the tautomers.

-

Electron-Donating Groups (EDGs): Substituents that donate electron density to the ring system, such as alkyl or amino groups, can influence the equilibrium.[11] For instance, EDGs at the C3 position tend to shift the equilibrium towards the CH form.[2]

-

Electron-Withdrawing Groups (EWGs): Groups that pull electron density from the ring, such as nitro or carboxyl groups, also exert a strong influence.[11] EWGs can stabilize the enol form through resonance.

Computational studies, particularly using Density Functional Theory (DFT), have become invaluable in predicting the effects of various substituents on tautomeric stability.[9][11][13] These theoretical calculations can guide synthetic efforts by predicting which substitution patterns will favor a desired tautomeric form.

Analytical Characterization: Visualizing the Invisible Equilibrium

A multi-pronged analytical approach is essential to accurately determine the tautomeric composition of a pyrazolone derivative in a given state. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for studying tautomerism in solution.[14] By analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁵N nuclei, one can identify the predominant tautomer and, in some cases, quantify the equilibrium.[4][7]

Key Diagnostic Signals:

-

¹H NMR: The presence of a signal for a methylene group (CH₂) around 3.5-4.5 ppm is indicative of the CH form .[5] A broad signal in the downfield region (9-13 ppm) can suggest an acidic proton, such as that in the OH or NH forms.[5][10]

-

¹³C NMR: The chemical shift of the C4 carbon is a key indicator. A signal around 40-50 ppm suggests a sp³-hybridized carbon, confirming the CH form .[5] In the OH and NH forms, this carbon is sp²-hybridized and resonates further downfield.

-

¹⁵N NMR: The chemical shifts of the two nitrogen atoms in the pyrazole ring are highly sensitive to their protonation state and hybridization, making ¹⁵N NMR a powerful, albeit less commonly used, tool for distinguishing between the NH and OH tautomers.[4]

To conclusively assign the signals to a specific tautomer, it is often necessary to synthesize "fixed" derivatives where the mobile proton is replaced with a group that cannot tautomerize, such as a methyl group (e.g., O-methyl vs. N-methyl).[4][7] Comparing the NMR spectra of the tautomerically labile compound with these fixed analogues allows for unambiguous identification of the predominant form.[7]

Caption: Experimental workflow for NMR-based tautomer analysis.

Protocol: NMR Analysis of Pyrazolone Tautomerism

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the pyrazolone derivative.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

-

Causality: The choice of solvent is critical as it directly influences the tautomeric equilibrium. The analysis should be performed in solvents relevant to future applications (e.g., biological assays, formulation).

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Pay close attention to the spectral window to ensure all signals, particularly potentially broad and downfield OH/NH protons, are observed.

-

Integrate all signals to determine the relative proton ratios.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for quaternary carbons.

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for identifying the C4 methylene group of the CH tautomer.

-

-

Data Analysis and Interpretation:

-

Identify key diagnostic signals as outlined above.

-

If available, compare the chemical shifts of the compound of interest with those of its O-methylated and N-methylated analogues. A close match in the chemical shifts of the pyrazole ring carbons and protons provides strong evidence for the predominant tautomer.

-

Self-Validation: The consistency between ¹H and ¹³C NMR data provides an internal check. For example, the observation of a CH₂ group in the ¹H spectrum should correspond to an sp³ carbon signal around 40-50 ppm in the ¹³C spectrum.

-

UV-Vis Spectroscopy

UV-Vis spectroscopy is a complementary technique that provides information about the conjugated systems within the different tautomers.[6] Each tautomer possesses a unique electronic structure and will therefore exhibit a distinct absorption spectrum.

-

CH Form: Typically shows absorption maxima corresponding to the N-phenyl substituent conjugated with the pyrazolone ring.[6]

-

OH/NH Forms: The extended conjugation in these aromatic or pseudo-aromatic forms often results in different absorption maxima compared to the CH form.

By comparing the experimental spectrum with theoretical spectra calculated for each tautomer using methods like CIS/6-31G**, one can infer the tautomeric composition.[6]

Conclusion: From Fundamental Understanding to Practical Application

The tautomerism of this compound derivatives is a fundamental property with significant practical implications for drug discovery and development. The dynamic equilibrium between the CH, OH, and NH forms is delicately balanced by solvent and substituent effects. A thorough understanding and characterization of this equilibrium, using a combination of high-resolution NMR spectroscopy, UV-Vis analysis, and computational modeling, are essential. This knowledge empowers researchers to select appropriate substitution patterns and formulation conditions to favor the tautomer with the optimal biological activity and physicochemical properties, ultimately leading to the development of safer and more effective medicines.

References

-

Kappe, C. O., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(10), 2549. [Link]

-

Silva, A. M. S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4599. [Link]

-

Gül, A., et al. (2020). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules, 25(21), 5029. [Link]

-

Kappe, C. O., & Murphree, S. S. (2007). On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Structural Chemistry, 18(5), 703-708. [Link]

-

Eryilmaz, S., & Bagdatli, E. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Journal of Molecular Graphics and Modelling, 131, 108814. [Link]

-

van der Walt, M. M., et al. (2021). Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer's agents. Scientific Reports, 11(1), 1-17. [Link]

-

da Silva, A. B. F., et al. (2020). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Journal of the Serbian Chemical Society, 85(10), 1339-1353. [Link]

-

Pfaffenhuemer, P., et al. (2011). Reactions and Tautomeric Behavior of 1-(2-Pyridinyl)-1H-Pyrazol-5-ols. Heterocycles, 83(7), 1567-1578. [Link]

-

Alkorta, I., et al. (1996). Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2, (5), 871-876. [Link]

-

El-Sayed, R. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 43(32). [Link]

-

Kappe, C. O., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(10), 2549. [Link]

-

Elguero, J., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (10), 1739-1745. [Link]

-

Rossi, D., et al. (2021). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. Molecules, 26(19), 5966. [Link]

-

Al-Amiery, A. A., et al. (2016). Synthesis of Novel β-Keto-Enol Derivatives Tethered Pyrazole, Pyridine and Furan as New Potential Antifungal and Anti-Breast Cancer Agents. Molecules, 21(8), 1032. [Link]

-

Ivanova, G., et al. (2007). CH-(a), OH-(b), and NH-(c) tautomers of the investigated 1-phenyl-3-substituted pyrazol-5-ones. Journal of Molecular Structure: THEOCHEM, 809(1-3), 57-62. [Link]

-

Dobrowolski, J. C., & Jamróz, M. H. (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Journal of Molecular Structure: THEOCHEM, 673(1-3), 121-128. [Link]

-

Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Keto-enol tautomerism: Significance and symbolism [wisdomlib.org]

- 9. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 13. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

An In-Depth Technical Guide to the Spectroscopic Properties (NMR, IR) of 1H-Pyrazol-5(4H)-one

Authored by: A Senior Application Scientist

Abstract

The pyrazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Understanding the nuanced structural features of the parent molecule, 1H-pyrazol-5(4H)-one, is fundamental for the rational design of novel derivatives. This technical guide provides an in-depth exploration of the spectroscopic properties of this compound, with a strong focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We will delve into the critical role of tautomerism and how these spectroscopic techniques can be expertly employed to elucidate the dominant forms in different environments, providing a foundational understanding for researchers, scientists, and drug development professionals.

The Crucial Role of Tautomerism in this compound

A defining characteristic of this compound is its existence as a mixture of tautomers. The position of a proton can shift, leading to three possible forms, each with distinct electronic and structural features.[2] The equilibrium between these forms is sensitive to the surrounding environment, particularly the solvent, and the presence of substituents.[3] A thorough understanding of this tautomeric behavior is paramount, as the biological activity and physicochemical properties of pyrazolone derivatives are often dictated by the predominant tautomeric form.

The three principal tautomers are:

-

The CH Form (this compound): Characterized by a methylene group at the C4 position.

-

The OH Form (1H-pyrazol-5-ol): An aromatic pyrazole ring with a hydroxyl group at the C5 position.

-

The NH Form (1,2-dihydro-3H-pyrazol-3-one): Possesses an exocyclic imine and an amide-like character.

The interplay between these forms can be visualized as a dynamic equilibrium.

Caption: Tautomeric equilibrium of this compound.

Infrared (IR) Spectroscopy: A Diagnostic Tool for Functional Groups

Infrared spectroscopy is a powerful and rapid technique for identifying the key functional groups present in a sample, thereby providing strong evidence for the predominant tautomeric form.

Spectral Interpretation

The IR spectrum of a this compound sample will display a combination of absorption bands corresponding to the tautomers present. The most informative regions are the O-H/N-H stretching region (3000-3500 cm⁻¹) and the carbonyl/imine stretching region (1600-1750 cm⁻¹).

-

CH-Form: The most prominent feature will be a strong absorption band for the C=O stretch , typically observed in the range of 1700-1720 cm⁻¹ .[4] A broad N-H stretch will also be present around 3100-3300 cm⁻¹ .

-

OH-Form: This tautomer is characterized by the absence of a C=O stretch. Instead, a broad O-H stretching band will appear around 3200-3400 cm⁻¹ , and a C=N stretching vibration will be visible in the 1590-1620 cm⁻¹ region.[4]

-

NH-Form: Similar to the CH-form, a C=O stretch will be present, but potentially at a slightly lower frequency due to conjugation. A distinct N-H stretch will also be observed.

Summary of Key IR Absorption Frequencies

| Functional Group | Tautomeric Form | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | CH, NH | 3100 - 3300 | Medium, Broad |

| O-H Stretch | OH | 3200 - 3400 | Medium, Broad |

| C-H Stretch (sp²) | OH | 3000 - 3100 | Medium |

| C-H Stretch (sp³) | CH | 2850 - 3000 | Medium |

| C=O Stretch | CH, NH | 1700 - 1720 | Strong |

| C=N Stretch | OH | 1590 - 1620 | Medium |

| C=C Stretch | OH | 1450 - 1550 | Medium |

Experimental Protocol for FT-IR Analysis

-

Sample Preparation: For a solid sample, the KBr pellet method is recommended for high-quality spectra. Alternatively, Attenuated Total Reflectance (ATR) can be used for rapid analysis. For solution-state studies, a solvent with minimal IR absorption in the regions of interest (e.g., chloroform, dichloromethane) should be chosen.

-

Background Collection: A background spectrum of the empty sample compartment (or the pure solvent) must be collected to subtract atmospheric and solvent absorbances.

-

Sample Analysis: The sample is placed in the IR beam path, and the spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Tautomeric Puzzle

NMR spectroscopy is arguably the most powerful tool for the detailed structural elucidation of this compound, as it allows for the unambiguous identification and quantification of the different tautomers in solution.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a wealth of information based on chemical shifts, signal multiplicities, and the presence of exchangeable protons.

-

CH-Form: This tautomer will exhibit a characteristic singlet for the CH₂ protons at C4, typically in the range of 3.0-3.5 ppm . The NH proton will appear as a broad singlet at higher chemical shifts, which can be confirmed by D₂O exchange.

-

OH-Form: The aromatic nature of this form results in two distinct signals for the CH protons on the pyrazole ring, likely appearing as doublets in the 5.5-7.5 ppm region. The OH proton will be a broad, exchangeable singlet.

-

NH-Form: The spectrum will show signals for the CH proton at C4 and the two NH protons .

The choice of solvent will significantly influence the observed spectra due to its effect on the tautomeric equilibrium.[2] For instance, in a non-polar solvent like CDCl₃, the CH form might be more prevalent, while in a polar, hydrogen-bond-accepting solvent like DMSO-d₆, the equilibrium may shift towards the OH form.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, particularly regarding the carbon framework.

-

CH-Form: A key signal will be the C=O carbon , which is expected to resonate in the downfield region of 170-180 ppm .[4] The CH₂ carbon at C4 will appear in the aliphatic region, around 35-45 ppm .

-

OH-Form: The C-OH carbon at C5 will be significantly shielded compared to a carbonyl carbon, appearing around 155-165 ppm . The other ring carbons will have chemical shifts characteristic of an aromatic heterocyclic system.

-

NH-Form: The C=O carbon will be present, similar to the CH-form.

Summary of Predicted NMR Chemical Shifts (in DMSO-d₆)

¹H NMR

| Proton | Tautomeric Form | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₂ (C4) | CH | ~3.2 | Singlet |

| NH | CH, NH | >10.0 | Broad Singlet |

| CH (C4) | OH | ~5.8 | Doublet |

| CH (C3) | OH | ~7.5 | Doublet |

| OH | OH | >9.0 | Broad Singlet |

¹³C NMR

| Carbon | Tautomeric Form | Predicted Chemical Shift (ppm) |

| C=O (C5) | CH, NH | ~175 |

| CH₂ (C4) | CH | ~40 |

| C-OH (C5) | OH | ~160 |

| C4 | OH | ~90 |

| C3 | OH | ~140 |

Experimental Workflow for NMR Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic characterization of this compound is a nuanced task that requires a deep understanding of its tautomeric nature. IR spectroscopy offers a rapid assessment of the functional groups present, providing initial clues about the dominant tautomer. However, NMR spectroscopy, through the detailed analysis of ¹H and ¹³C chemical shifts and couplings, provides the definitive evidence for structural elucidation and the quantification of tautomeric ratios in solution. By judiciously applying these techniques and carefully considering the influence of the experimental conditions, researchers can gain a comprehensive understanding of this vital heterocyclic core, paving the way for the informed design of next-generation pharmaceuticals.

References

-

New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - NIH. Available at: [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR. Available at: [Link]

-

IR spectral data of Pyrazoline derivatives (1-6). - ResearchGate. Available at: [Link]

-

(PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. Available at: [Link]

-

Contents - The Royal Society of Chemistry. Available at: [Link]

-

Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - MDPI. Available at: [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR. Available at: [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. Available at: [Link]

-

(PDF) 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate. Available at: [Link]

-

The Infrared Spectral Data for HNPz and Metal Complexes and Their Approximate Assignments … - ResearchGate. Available at: [Link]

-

The 1H NMR spectrum of pyrazole in a nematic phase. Available at: [Link]

-

REACTIONS AND TAUTOMERIC BEHAVIOR OF 1-(2-PYRIDINYL)- 1H-PYRAZOL-5-OLS Peter Pfaffenhuemer, Christian Laggner, Stefan Deibl, Bar - Semantic Scholar. Available at: [Link]

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - NIH. Available at: [Link]

-

1H-Pyrazole - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

-

One-Pot Synthesis of 4,5-Dihydropyrazole from Aldehydes, Hydrazines and Alkenes - Supporting Information. Available at: [Link]

-

1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | C10H10N2O - PubChem. Available at: [Link]

-

(PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Available at: [Link]

Sources

Strategic One-Pot Synthesis of Substituted 1H-Pyrazol-5(4H)-ones: A Guide to Modern, Efficient Methodologies

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazol-5(4H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning anti-inflammatory, antimicrobial, anticancer, and analgesic applications.[1][2][3] Traditional multi-step syntheses, while foundational, are often hampered by laborious intermediate isolations, significant solvent waste, and extended reaction times. This guide provides a comprehensive overview of modern one-pot synthetic strategies that overcome these limitations. By integrating classical condensation principles with contemporary catalytic systems and energy sources, these methodologies offer unparalleled efficiency, atom economy, and rapid access to structurally diverse pyrazolone libraries. We will explore the mechanistic underpinnings of key transformations, provide field-proven experimental protocols, and analyze the causality behind procedural choices, empowering researchers to design and execute robust synthetic campaigns for drug discovery and development.

The Strategic Imperative for One-Pot Synthesis

In the landscape of drug development, speed, efficiency, and sustainability are paramount. The synthesis of compound libraries for screening requires methodologies that are not only high-yielding but also operationally simple and environmentally benign. The one-pot, or tandem, reaction paradigm directly addresses these needs.

Traditional vs. One-Pot Approach:

The classical approach to many pyrazolone derivatives, such as 4-arylidenepyrazolones, involves a two-step process:

-

Knorr Pyrazole Synthesis: Condensation of a β-ketoester with a hydrazine to form the pyrazolone ring.[4][5]

-

Knoevenagel Condensation: Reaction of the isolated pyrazolone intermediate with a substituted aldehyde.

This linear approach, while effective, introduces a purification step, increases solvent usage, and extends the overall synthesis time. A one-pot strategy elegantly circumvents this by telescoping these sequential reactions into a single, uninterrupted process. This not only enhances efficiency but also improves atom economy by minimizing material loss between steps.[5][6]

Mechanistic Foundations: The Knorr Condensation Core

The cornerstone of pyrazolone synthesis is the Knorr condensation, a robust reaction between a 1,3-dicarbonyl compound (like a β-ketoester) and a hydrazine derivative.[1][4] Understanding this mechanism is critical to optimizing one-pot protocols.

The reaction proceeds via two key stages:

-

Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks the more electrophilic ketone carbonyl of the β-ketoester, forming a hydrazone intermediate.

-

Intramolecular Cyclization: The terminal nitrogen of the hydrazone then performs an intramolecular nucleophilic attack on the ester carbonyl, leading to a cyclic intermediate that subsequently eliminates alcohol (e.g., ethanol) to yield the stable pyrazolone ring.[4]

This reaction is typically catalyzed by a small amount of acid, which serves to activate the carbonyl groups.[4]

Caption: Workflow for a One-Pot Three-Component Synthesis.

The Role of Catalysis: Accelerating Transformation

The choice of catalyst is pivotal in driving reaction efficiency, often dictating reaction times and yields.

-

Protic and Lewis Acids: Simple acids like glacial acetic acid are effective for the initial Knorr condensation. [4]More advanced systems, such as the heterogeneous Lewis acid CeO2/SiO2, can catalyze multi-component reactions in aqueous media, aligning with green chemistry principles. [7]* Organocatalysts: Basic organocatalysts like piperidine or imidazole are highly effective, particularly for the Knoevenagel condensation step. They function by activating the methylene group on the pyrazolone ring, facilitating the attack on the aldehyde. [8][9]* Nanocatalysts: Modern approaches utilize reusable nanocatalysts, such as copper oxide nanoparticles (CuO NPs), which offer high surface area and excellent catalytic activity for MCRs, often with the benefit of easy recovery and recyclability. [10]

Advanced Energy Sources: Beyond the Hot Plate

Alternative energy sources can dramatically accelerate reaction rates, reduce side product formation, and enable solvent-free conditions.

-

Microwave Irradiation: As a non-conventional energy source, microwave heating provides rapid and uniform heating of the reaction mixture. [11]This technique has been shown to reduce reaction times from hours to mere minutes for pyrazolone synthesis, often with improved yields. [6][12][13]The efficiency stems from the direct interaction of microwaves with polar molecules, leading to a rapid increase in kinetic energy.

-

Ultrasound Irradiation (Sonication): Ultrasound-assisted synthesis utilizes acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. [14]This enhances mass transfer and dramatically accelerates the reaction, providing a powerful tool for green synthesis. [11][15][16]

Table 1: Comparison of Energy Sources for Pyrazolone Synthesis.Parameter Conventional Heating Microwave Irradiation Ultrasound Irradiation Energy Transfer Conduction/Convection (Slow) Dielectric Heating (Rapid, Volumetric) Acoustic Cavitation (Localized) Typical Time Hours [4] Minutes [6][12] Minutes to Hours [16][17] Yields Good to Excellent Often Improved [6][12] Good to Excellent Key Advantage Simplicity, Accessibility Speed, High Efficiency Green Chemistry, Milder Conditions [14]

Field-Proven Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 4-(4-chlorobenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol is a representative example of a rapid, efficient, and high-yielding one-pot synthesis.

Materials & Reagents:

| Reagent | Formula | MW | Amount (mmol) |

| Phenylhydrazine | C₆H₈N₂ | 108.14 | 1.0 |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 1.2 |

| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 1.0 |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | ~5 drops |

| Ethanol | C₂H₅OH | 46.07 | 5 mL |

Methodology:

-

Reactant Charging: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine phenylhydrazine (1.0 mmol), ethyl acetoacetate (1.2 mmol), 4-chlorobenzaldehyde (1.0 mmol), and ethanol (5 mL).

-

Catalyst Addition: Add 5 drops of glacial acetic acid to the mixture.

-

Reaction Execution: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at 120 °C (power modulation may be used, e.g., 420 W) for 10-15 minutes. [6]4. Reaction Monitoring (Self-Validation): Before work-up, the reaction's completion can be verified using Thin-Layer Chromatography (TLC) with a mobile phase such as 30% ethyl acetate in hexane. [4]Spot the starting materials and the reaction mixture to confirm the consumption of reactants and the formation of a new, single major product.

-

Work-Up and Purification:

-

After cooling the reaction vessel to room temperature, the solid product often precipitates directly from the ethanol solution.

-

If precipitation is incomplete, the mixture can be cooled in an ice bath or a small amount of water can be added to induce crystallization. [4] * Collect the solid product by vacuum filtration.

-

Wash the crude product with cold ethanol to remove any unreacted starting materials or soluble impurities.

-

Recrystallize the solid from hot ethanol to obtain the purified product.

-

-

Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Scope and Future Directions

The one-pot synthesis of pyrazolones is remarkably versatile, tolerating a wide variety of substituents on all three components (hydrazine, β-ketoester, and aldehyde), including halogens, nitro groups, and alkoxy groups. [6]This flexibility is crucial for generating the chemical diversity needed in drug discovery programs.

The future of pyrazolone synthesis will likely focus on several key areas:

-

Enantioselective Synthesis: The development of chiral catalysts to produce optically active pyrazolone derivatives is a significant area of ongoing research, as chirality is critical for drug efficacy and safety. [18][19]* Green Chemistry: An increasing emphasis on aqueous reaction media, biodegradable catalysts, and solvent-free protocols will continue to drive innovation. [7][20][21]* Flow Chemistry: Adapting these one-pot syntheses to continuous flow reactors could enable safer, more scalable, and highly automated production of pyrazolone libraries.

By mastering the principles and protocols outlined in this guide, researchers can significantly enhance their synthetic capabilities, accelerating the discovery and development of next-generation pyrazolone-based therapeutics.

References

-

Ma, R., Zhu, J., Liu, J., Chen, L., Shen, X., Jiang, H., & Li, J. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(5), 3593-3601. [Link]

-

Ma, R., Zhu, J., Liu, J., Chen, L., Shen, X., Jiang, H., & Li, J. (2010). Microwave-assisted one-pot synthesis of pyrazolone derivatives under solvent-free conditions. PubMed, 15(5), 3593-3601. [Link]

-

Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]

-

Azizkhani, V., Maleki, B., & Esmaeili, M. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. National Center for Biotechnology Information. [Link]

-

Ma, R., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. ResearchGate. [Link]

-

Wang, X., et al. (2014). Three component solvent-free synthesis of this compound-based heterocyclic ketene aminal derivatives. RSC Publishing. [Link]

-

Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Chemistry. [Link]

-

Riyajan, S., et al. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. MDPI. [Link]

-

Unnamed Author. (n.d.). A CATALYTIC METHOD FOR THE SYNTHESIS OF PYRAZOLONE DERIVATIVES USING HETEROPOLYACIDS AND STUDY OF THE ANTI-BACTERIAL ACTIVIT. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Unnamed Author. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. [Link]

-

Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ResearchGate. [Link]

-

Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science. [Link]

-

Unnamed Author. (2020). Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization. PubMed. [Link]

-

Unnamed Author. (2007). One-pot microwave assisted preparation of pyrazoloquinazolinone libraries. PubMed. [Link]

-

Unnamed Author. (2012). Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives. Allied Academies. [Link]

-

Becerra, D., & Castillo, J.C. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

-

Thomson, C. J., Barber, D. M., & Dixon, D. J. (2019). One-Pot Catalytic Enantioselective Synthesis of 2-Pyrazolines. PubMed. [Link]

-

Unnamed Author. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

-

Unnamed Author. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

-

Unnamed Author. (2025). Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations. PubMed. [Link]

-

Unnamed Author. (n.d.). Proposed reaction mechanism of one-pot synthesis of pyrazoline. ResearchGate. [Link]

-

Unnamed Author. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]

-

Becerra, D., & Castillo, J.C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

-

Unnamed Author. (2018). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. National Institutes of Health. [Link]

-

Unnamed Author. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Online Press. [Link]

-

Unnamed Author. (2022). One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs). Journal of Synthetic Chemistry. [Link]

-

Unnamed Author. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Institutes of Health. [Link]

-

Unnamed Author. (2017). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. [Link]

-

Unnamed Author. (n.d.). Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,... ResearchGate. [Link]

-

Unnamed Author. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

-

Unnamed Author. (n.d.). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Taylor & Francis Online. [Link]

-

Li, J. H. (2017). Organocatalyzed Construction Of New Kind Of Pyrazolone Derivatives. Globe Thesis. [Link]

-

Unnamed Author. (2007). Synthesis of pyrazoles by a one-pot tandem cyclization-dehydrogenation approach on Pd/C/K-10 catalyst. Georgia Southern University. [Link]

-

Karmakar, S. (n.d.). A mild synthesis of substituted pyrazoles from one-pot three component reaction of simple starting materials. Worldresearchersassociations.Com. [Link]

-

Unnamed Author. (n.d.). Synthesis and characterization of novel pyrazolone derivatives. Scite. [Link]

-

Unnamed Author. (2012). Efficient one-pot synthesis of substituted pyrazoles. ScienceDirect. [Link]

-

Unnamed Author. (n.d.). Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. National Institutes of Health. [Link]

-

Unnamed Author. (2016). Recent applications of pyrazole and its substituted analogs. ResearchGate. [Link]

-

Unnamed Author. (2016). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. [Link]

-

Unnamed Author. (2024). One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives: in vitro, DFT, molecular docking, and pharmacophore studies, as coronavirus inhibitors. National Institutes of Health. [Link]

-

Unnamed Author. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Center for Biotechnology Information. [Link]

-

Unnamed Author. (2016). Recent applications of pyrazole and its substituted analogs. Semantic Scholar. [Link]

-

Unnamed Author. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]

-

Unnamed Author. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. allresearchjournal.com [allresearchjournal.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. thieme-connect.com [thieme-connect.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. gsconlinepress.com [gsconlinepress.com]

- 10. jsynthchem.com [jsynthchem.com]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Microwave-assisted one-pot synthesis of pyrazolone derivatives under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. alliedacademies.org [alliedacademies.org]

- 14. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 15. Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. One-Pot Catalytic Enantioselective Synthesis of 2-Pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. globethesis.com [globethesis.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

The Renaissance of a Privileged Scaffold: A Technical Guide to the Discovery of Novel 1H-Pyrazol-5(4H)-one Derivatives

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazol-5(4H)-one core is a venerable scaffold in medicinal chemistry, with a rich history dating back to the synthesis of Antipyrine in 1883.[1] Its enduring legacy is a testament to its remarkable synthetic versatility and its ability to interact with a wide array of biological targets. This has led to the development of numerous drugs with diverse therapeutic applications, from anti-inflammatory and analgesic agents to treatments for cancer and neurodegenerative diseases.[2][3] This in-depth technical guide provides a comprehensive overview of the discovery of novel this compound derivatives, designed to empower researchers and drug development professionals with the knowledge and practical insights necessary to innovate in this exciting field. We will delve into the intricacies of rational drug design, explore both classical and cutting-edge synthetic methodologies, provide detailed experimental protocols, and illuminate the structure-activity relationships that govern the therapeutic potential of these fascinating molecules.

The Strategic Imperative for New Pyrazolone Derivatives

The continued exploration of the this compound scaffold is driven by several key factors. The emergence of drug resistance and the need for more targeted therapies with improved safety profiles necessitate the development of new chemical entities.[4] The pyrazolone core, with its multiple points of diversification, offers a fertile ground for the generation of vast chemical libraries. Furthermore, a deeper understanding of disease biology is unveiling novel molecular targets, and the adaptability of the pyrazolone scaffold makes it an ideal candidate for the design of inhibitors with high specificity and potency.

Rational Design and Bioisosteric Replacement Strategies

The journey to novel pyrazolone derivatives begins with a robust rational design strategy. This involves a thorough understanding of the target biology and the application of modern medicinal chemistry principles.

Target-Centric Design

A successful drug discovery campaign is anchored in a deep understanding of the molecular target. For instance, in the design of novel anticancer agents, targeting protein kinases is a well-established strategy.[3] Pyrazolone derivatives have been successfully developed as kinase inhibitors, often by mimicking the adenine region of ATP and binding to the ATP-binding site of the kinase.[3][5]

The Power of Bioisosterism and Scaffold Hopping

Bioisosteric replacement, the substitution of one functional group with another that has similar physicochemical properties, is a powerful tool for optimizing lead compounds.[4] This strategy can be employed to enhance potency, improve pharmacokinetic properties, and reduce toxicity.[6] For example, the strategic replacement of a phenyl ring with a bioisosteric heterocycle can modulate the compound's solubility and metabolic stability.

Scaffold hopping, a more dramatic evolution of this concept, involves replacing the entire core scaffold of a known active compound with a novel one while retaining the key pharmacophoric elements. This can lead to the discovery of entirely new chemical classes with improved intellectual property positions and potentially superior therapeutic profiles. A notable example is the evolution of pyrazolone-based SHP2 inhibitors to a novel class of azaindole inhibitors, a transition guided by scaffold hopping and bioisosteric replacement principles.[7][8]

Synthetic Methodologies: From Classical to Contemporary

The synthesis of this compound derivatives is well-established, with a variety of methods available to the modern chemist.

The Knorr Pyrazole Synthesis: A Timeless Classic

The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone of pyrazolone chemistry.[1] This condensation reaction between a β-ketoester and a hydrazine derivative is a robust and versatile method for accessing a wide range of substituted pyrazolones.[9][10]

-

Reactants:

-

Ethyl acetoacetate (1.0 equivalent)

-

Phenylhydrazine (1.0 equivalent)

-

-

Procedure:

-

In a round-bottom flask, carefully add ethyl acetoacetate and phenylhydrazine. Note that this addition is exothermic.[11]

-

Heat the reaction mixture under reflux for 1 hour.[11]

-

Cool the resulting syrup in an ice bath.[11]

-

Add a small amount of diethyl ether and stir vigorously to induce crystallization.[11]

-

Collect the crude product by vacuum filtration and wash with diethyl ether.[11]

-

Recrystallize the crude product from ethanol to obtain the pure 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[11]

-

-

Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.[4]

Modern Synthetic Innovations: Multicomponent and Catalytic Reactions

While the Knorr synthesis is a workhorse, modern organic chemistry has ushered in more efficient and environmentally friendly approaches. Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form the final product, offer significant advantages in terms of atom economy and operational simplicity.[12] Catalytic methods, employing either acid or base catalysts, can accelerate reaction rates and improve yields.[13]

Biological Evaluation: Unveiling Therapeutic Potential

A robust biological evaluation strategy is critical for identifying promising lead compounds. This typically involves a tiered approach, starting with in vitro assays and progressing to more complex cellular and in vivo models.

Anticancer Activity

The anticancer potential of novel pyrazolone derivatives is often initially assessed using in vitro cytotoxicity assays against a panel of cancer cell lines.[14] The MTT assay is a commonly used colorimetric assay to determine cell viability.[12]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the pyrazolone derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity

The antimicrobial activity of pyrazolone derivatives can be evaluated using standard methods such as the agar well diffusion assay and by determining the Minimum Inhibitory Concentration (MIC).[15][16]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Plate Inoculation: Spread the microbial suspension evenly onto the surface of an agar plate.

-

Well Preparation: Create wells in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume of the pyrazolone derivative solution (dissolved in a suitable solvent like DMSO) to each well.

-

Incubation: Incubate the plates under appropriate conditions for the test microorganism.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Activity

SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. This knowledge is then used to guide the design of more potent and selective compounds.

Anticancer SAR

For pyrazolone derivatives with anticancer activity, SAR studies have revealed several key insights. For instance, in a series of pyrazole-based kinase inhibitors, the nature and position of substituents on the pyrazole and appended aryl rings can significantly impact their inhibitory potency against kinases like VEGFR-2.[15]

| Compound | R1 | R2 | IC50 (µM) vs. Cancer Cell Line |

| 1a | H | H | > 50 |

| 1b | Cl | H | 15.2 |

| 1c | H | OCH3 | 8.5 |

| 1d | Cl | OCH3 | 2.1 |

Table 1: Representative SAR data for a series of anticancer pyrazolone derivatives.

Anti-inflammatory SAR

In the realm of anti-inflammatory pyrazolones, the substitution pattern on the N1-phenyl ring and at the C4 position of the pyrazolone core plays a critical role in determining their inhibitory activity against cyclooxygenase (COX) enzymes.[17]

Mechanism of Action: Elucidating the Molecular Interactions

Understanding the mechanism of action of a novel compound is paramount for its further development. For pyrazolone derivatives, a variety of mechanisms have been elucidated, depending on their therapeutic application.

Kinase Inhibition in Cancer

Many pyrazolone-based anticancer agents exert their effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[5] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[3]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 3. mdpi.com [mdpi.com]

- 4. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orientjchem.org [orientjchem.org]

- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. books.rsc.org [books.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. jk-sci.com [jk-sci.com]

- 14. ijpbs.com [ijpbs.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. In vitro antimicrobial evaluation of pyrazolone derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 17. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Knorr Synthesis of 1H-pyrazol-5(4H)-one Compounds

Abstract

The 1H-pyrazol-5(4H)-one scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The Knorr synthesis, a classic yet remarkably versatile cyclocondensation reaction, remains one of the most efficient and widely adopted methods for the construction of this privileged heterocycle. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the Knorr synthesis for preparing this compound compounds. We will delve into the underlying reaction mechanism, explore key variations in starting materials, present detailed and validated experimental protocols, and discuss critical aspects of reaction optimization, product characterization, and safety. This guide is designed to be a practical resource, blending theoretical principles with actionable, field-proven insights to empower the seamless execution and adaptation of this pivotal synthetic transformation.

Introduction: The Enduring Significance of the Pyrazolone Core

The pyrazolone ring system is a "privileged scaffold" in drug discovery, meaning it is a structural motif that is capable of binding to a variety of biological targets with high affinity.[1] This has led to the development of a wide array of drugs with diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and neuroprotective properties.[2][3] Notable examples include the non-steroidal anti-inflammatory drug (NSAID) antipyrine, the COX-2 inhibitor celecoxib, and the neuroprotective agent edaravone, which is used in the treatment of amyotrophic lateral sclerosis (ALS).[1][4]

The Knorr synthesis, first reported by Ludwig Knorr in 1883, is a robust and straightforward method for the synthesis of pyrazoles and their derivatives, including the pharmaceutically important 1H-pyrazol-5(4H)-ones.[5][6] The reaction typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8] Its enduring appeal lies in its operational simplicity, generally high yields, and the ready availability of a wide range of starting materials, allowing for the creation of diverse libraries of pyrazolone compounds for drug discovery and other applications.[8]

The Core Mechanism: A Stepwise Look at the Knorr Synthesis

The Knorr synthesis of 1H-pyrazol-5(4H)-ones is a cyclocondensation reaction that proceeds through a well-established mechanism. The reaction is typically acid-catalyzed and involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[5]

The regioselectivity of the initial attack is a crucial aspect of the synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds. The more nucleophilic nitrogen atom of the hydrazine derivative will preferentially attack the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[9] In the case of a β-ketoester, the ketone carbonyl is generally more electrophilic than the ester carbonyl, directing the initial attack to the ketone.[9]

Below is a Graphviz diagram illustrating the step-by-step mechanism for the synthesis of a this compound from a β-ketoester and a substituted hydrazine.

Caption: Mechanism of the Knorr Pyrazolone Synthesis.

Variations on a Theme: Substrate Scope

The versatility of the Knorr synthesis stems from the wide variety of commercially available 1,3-dicarbonyl compounds and hydrazine derivatives that can be employed as starting materials.

The 1,3-Dicarbonyl Component

-

β-Ketoesters: These are the most common starting materials for the synthesis of 1H-pyrazol-5(4H)-ones. The reaction of a β-ketoester with a hydrazine derivative provides a direct route to the desired pyrazolone core.[8]

-

β-Diketones: The use of β-diketones in the Knorr synthesis leads to the formation of pyrazoles. While not the direct route to pyrazolones, this variation is important to note as it highlights the broader scope of the Knorr reaction family.[10]

The Hydrazine Component

A wide range of hydrazine derivatives can be used in the Knorr synthesis, allowing for the introduction of various substituents on the pyrazolone ring. Common examples include:

-

Hydrazine Hydrate: The simplest hydrazine, leading to N-unsubstituted pyrazolones.

-

Phenylhydrazine and Substituted Phenylhydrazines: These are frequently used to introduce aryl substituents at the N1 position of the pyrazolone ring.[3]

-

Alkyl Hydrazines: Used to introduce alkyl substituents at the N1 position.

-

Hydrazides, Semicarbazides, and Aminoguanidines: These can also participate in the condensation reaction to yield pyrazole derivatives.[6]

Experimental Protocols: From Theory to Practice

To ensure the trustworthiness and reproducibility of the synthesis, this section provides detailed, step-by-step protocols for the preparation of this compound compounds from both a β-ketoester and a β-diketone.

General Laboratory Safety Precautions

Hydrazine and its derivatives are toxic and should be handled with extreme care in a well-ventilated fume hood.[11] Always wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, nitrile gloves, and ANSI Z87.1-compliant safety goggles.[11] Avoid inhalation, ingestion, and skin contact.[11]